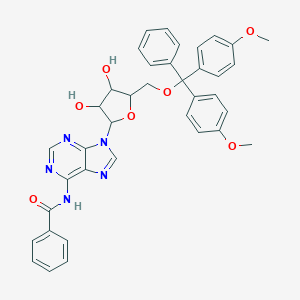

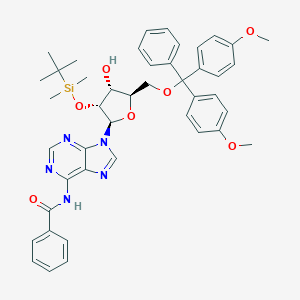

5'-O-DMT-2'-O-TBDMS-N-Bz-Adenosine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5’-O-DMT-2’-O-TBDMS-N-Bz-Adénosine: est un dérivé de l'adénosine, un nucléoside qui joue un rôle crucial dans divers processus biologiques. Ce composé est principalement utilisé comme intermédiaire dans la synthèse d'oligonucléotides, qui sont de courtes molécules d'ADN ou d'ARN utilisées dans la recherche génétique et la thérapie .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles: La synthèse du 5’-O-DMT-2’-O-TBDMS-N-Bz-Adénosine implique plusieurs étapes, notamment la protection des groupes hydroxyles et l'introduction de groupes fonctionnels spécifiques. Les étapes clés comprennent:

Protection du groupe 5’-hydroxyle: avec un groupe dimethoxytrityle (DMT).

Protection du groupe 2’-hydroxyle: avec un groupe tert-butyldiméthylsilyle (TBDMS).

Introduction du groupe benzoyle (Bz): en position N6 de l'adénosine

Méthodes de production industrielle: La production industrielle de ce composé implique généralement des synthétiseurs automatisés tels que les systèmes ÄKTA et OligoPilot. Ces systèmes permettent une synthèse d'oligonucléotides d'ARN à haut rendement et à haute pureté en utilisant la chimie des phosphoramidites .

Analyse Des Réactions Chimiques

Types de réactions:

Oxydation: Le composé peut subir des réactions d'oxydation, en particulier au niveau des groupes hydroxyles.

Réduction: Des réactions de réduction peuvent se produire au niveau du groupe benzoyle.

Substitution: Des réactions de substitution peuvent avoir lieu au niveau des groupes hydroxyles protégés

Réactifs et conditions courantes:

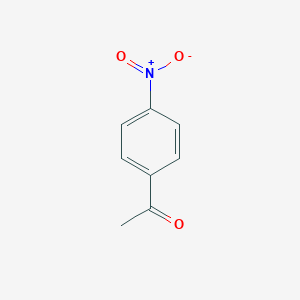

Oxydation: Réactifs tels que l'iode ou le peroxyde d'hydrogène.

Réduction: Réactifs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution: Conditions impliquant des nucléophiles comme des amines ou des thiols

Principaux produits:

Oxydation: Formation de cétones ou d'aldéhydes.

Réduction: Formation d'alcools ou d'amines.

Substitution: Formation de divers dérivés d'adénosine substitués

Applications De Recherche Scientifique

Chimie:

Biologie:

Médecine:

- Applications potentielles en thérapie génique et dans le développement d'oligonucléotides antisens .

Industrie:

- Utilisé dans la production d'ARN et d'ADN synthétiques pour diverses applications biotechnologiques .

5. Mécanisme d'action

Le composé exerce ses effets principalement par son rôle d'intermédiaire dans la synthèse d'oligonucléotides. Il facilite l'ajout de nucléotides à une chaîne d'oligonucléotides en croissance, permettant ainsi la création de séquences d'ADN ou d'ARN spécifiques. Les cibles moléculaires comprennent les groupes hydroxyles du sucre ribose, qui sont protégés pendant la synthèse pour éviter les réactions indésirables .

Mécanisme D'action

The compound exerts its effects primarily through its role as an intermediate in oligonucleotide synthesis. It facilitates the addition of nucleotides to a growing oligonucleotide chain, thereby enabling the creation of specific DNA or RNA sequences. The molecular targets include the hydroxyl groups on the ribose sugar, which are protected during synthesis to prevent unwanted reactions .

Comparaison Avec Des Composés Similaires

Composés similaires:

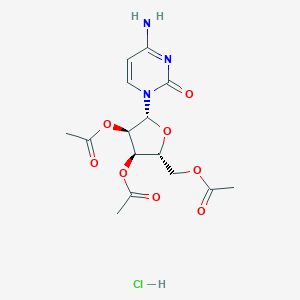

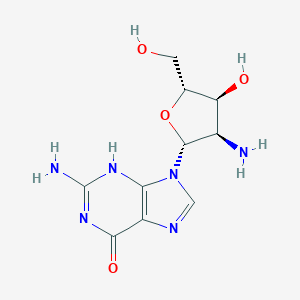

- 5’-O-DMT-2’-O-TBDMS-N-Bz-Guanosine

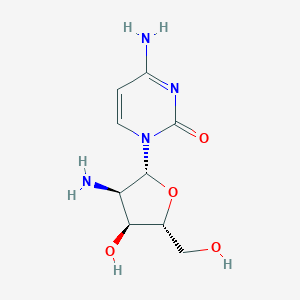

- 5’-O-DMT-2’-O-TBDMS-N-Bz-Cytidine

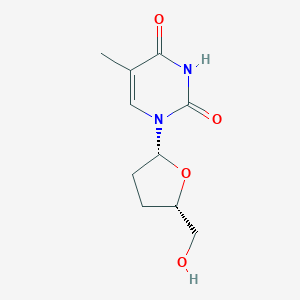

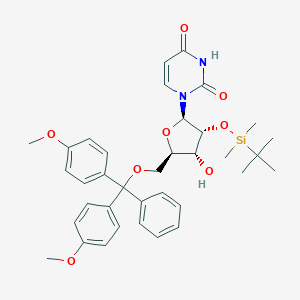

- 5’-O-DMT-2’-O-TBDMS-N-Bz-Uridine

Unicité: 5’-O-DMT-2’-O-TBDMS-N-Bz-Adénosine est unique en raison de ses groupes protecteurs spécifiques et de son rôle dans la synthèse d'oligonucléotides contenant de l'adénosine. La combinaison des groupes DMT, TBDMS et Bz confère une stabilité et une spécificité pendant le processus de synthèse .

Propriétés

IUPAC Name |

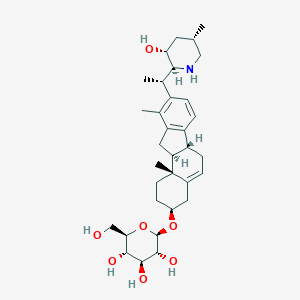

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H49N5O7Si/c1-43(2,3)57(6,7)56-38-37(50)35(55-42(38)49-28-47-36-39(45-27-46-40(36)49)48-41(51)29-14-10-8-11-15-29)26-54-44(30-16-12-9-13-17-30,31-18-22-33(52-4)23-19-31)32-20-24-34(53-5)25-21-32/h8-25,27-28,35,37-38,42,50H,26H2,1-7H3,(H,45,46,48,51)/t35-,37-,38-,42-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAZIGOPASNJPCJ-GNECSJIWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H49N5O7Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10551634 |

Source

|

| Record name | N-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-[tert-butyl(dimethyl)silyl]adenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10551634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

788.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81265-93-2 |

Source

|

| Record name | N-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-[tert-butyl(dimethyl)silyl]adenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10551634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.